molecular formula C9H11B B3104357 [(2S)-1-bromopropan-2-yl]benzene CAS No. 147514-19-0

[(2S)-1-bromopropan-2-yl]benzene

Cat. No.: B3104357
CAS No.: 147514-19-0
M. Wt: 199.09 g/mol
InChI Key: XJWVCWQKZQENDS-MRVPVSSYSA-N
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Description

Significance of Chirality in Organic Synthesis and Pharmaceutical Science

Chirality is a fundamental property of matter, and in the realm of organic chemistry, it is of paramount importance. chegg.comnih.gov Molecules that are chiral can exist as two enantiomers, which, despite having the same chemical formula and connectivity, can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. acs.org

In pharmaceutical science, the chirality of a drug molecule can be the difference between a therapeutic effect and inactivity or even toxicity. acs.org A tragic historical example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects. This has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer pharmaceuticals to ensure safety and efficacy.

Contextual Overview of Alkyl Bromides as Synthetic Intermediates

Alkyl bromides are a cornerstone of synthetic organic chemistry due to the bromine atom's nature as an excellent leaving group. chemistrysteps.com This property allows for a wide array of chemical transformations, most notably nucleophilic substitution and elimination reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity makes alkyl bromides invaluable precursors for the introduction of various functional groups into a molecule. chemistrysteps.com Their versatility extends to their use in the formation of organometallic reagents, such as Grignard reagents, which are fundamental in carbon-carbon bond-forming reactions.

Specific Research Focus: The Role and Reactivity of [(2S)-1-Bromopropan-2-yl]benzene

This compound is a chiral secondary benzylic bromide. Its structure, featuring a bromine atom on a primary carbon adjacent to a stereocenter which is also a benzylic carbon, presents a unique combination of steric and electronic factors that influence its reactivity. The "S" designation indicates the specific stereochemical configuration at the chiral center (carbon-2).

The reactivity of this compound is primarily dictated by the lability of the C-Br bond and the stereochemistry at the adjacent chiral center. It is expected to participate in a variety of reactions, including:

Nucleophilic Substitution (SN2 and SN1): The secondary nature of the carbon adjacent to the bromine suggests the possibility of both SN2 and SN1 pathways. The benzylic position can stabilize a developing positive charge, potentially favoring an SN1 mechanism under appropriate conditions. However, the primary nature of the carbon bearing the bromine would typically favor an SN2 reaction. The stereochemical outcome of these reactions is of significant interest.

Elimination Reactions (E2 and E1): In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form an alkene. The regioselectivity and stereoselectivity of this elimination are key research questions.

Cross-Coupling Reactions: As an organic halide, it is a potential substrate for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing complex molecular architectures. The stereochemical integrity of the chiral center during these reactions is a critical aspect.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
CAS Number 147514-19-0
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature

Data sourced from PubChem. rsc.org

Current Research Landscape and Gaps in Understanding Chiral Benzylic Halides

The study of stereoselective reactions involving chiral benzylic halides is an active area of research. Significant progress has been made in developing catalytic enantioselective methods for their synthesis and in understanding their reactivity in various transformations. However, a detailed investigation into the specific reactivity profile of this compound appears to be limited in the published scientific literature.

While general principles of stereochemistry and the reactivity of benzylic halides provide a framework for predicting its behavior, the subtle interplay of steric and electronic effects in this particular molecule warrants specific investigation. Key gaps in the current understanding include:

Detailed kinetic and mechanistic studies of its nucleophilic substitution and elimination reactions to precisely determine the factors governing the SN1/SN2/E1/E2 competition and the stereochemical outcomes.

Exploration of its utility in asymmetric synthesis , particularly in transition-metal-catalyzed cross-coupling reactions where the preservation or controlled inversion of the stereocenter is crucial.

Development of highly stereoselective synthetic routes to access this compound and its enantiomer, which would be essential for their application as chiral building blocks.

The lack of extensive, specific research on this compound highlights a niche area for future investigation within the broader field of chiral organic molecules. Such studies would not only illuminate the unique chemical properties of this compound but also contribute to the fundamental understanding of stereoselective reactions and their application in the synthesis of valuable, enantiomerically pure compounds.

Properties

IUPAC Name

[(2S)-1-bromopropan-2-yl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWVCWQKZQENDS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Pathways of 2s 1 Bromopropan 2 Yl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. In the case of [(2S)-1-bromopropan-2-yl]benzene, the carbon atom bonded to the bromine is the electrophilic center that is attacked by the nucleophile. The reaction can proceed via two primary mechanisms: S_N1 (substitution, nucleophilic, unimolecular) and S_N2 (substitution, nucleophilic, bimolecular).

S_N1 Mechanism and Carbocationic Intermediates

The S_N1 reaction is a multi-step process where the rate-determining step involves the unimolecular ionization of the substrate to form a carbocation intermediate. byjus.comyoutube.com This pathway is favored for substrates that can form stable carbocations and is typically promoted by polar protic solvents and weak nucleophiles. libretexts.orgquora.com

The initial carbocation formed from this compound would be a secondary carbocation. However, this carbocation is also benzylic, meaning the positively charged carbon is adjacent to a benzene (B151609) ring. This proximity allows for significant stabilization through resonance, as the positive charge can be delocalized over the aromatic ring. openstax.orglibretexts.org Benzylic carbocations are notably more stable than simple secondary carbocations due to this resonance effect. openstax.orgwizeprep.com

Despite the resonance stabilization of the initial secondary benzylic carbocation, there is a potential for rearrangement to an even more stable carbocation. A 1,2-hydride shift or a phenyl migration could occur. However, a hydride shift would lead to a primary carbocation, which is significantly less stable. A more plausible rearrangement is a phenyl shift, which would result in a different secondary carbocation. The driving force for any carbocation rearrangement is the formation of a more stable carbocationic species. organicchemistrytutor.com In many cases, resonance-stabilized carbocations are more stable than even tertiary carbocations. organicchemistrytutor.com

Table 1: Relative Stability of Carbocations

Carbocation Type Relative Stability Reason for Stability
Tertiary (3°) Most Stable Hyperconjugation and inductive effects
Benzylic Very Stable Resonance delocalization of charge
Secondary (2°) Stable Hyperconjugation and inductive effects
Primary (1°) Least Stable Minimal hyperconjugation and inductive effects
Methyl Very Unstable No stabilizing alkyl groups

> This table illustrates the general order of carbocation stability, highlighting the significant stabilizing effect of a neighboring phenyl group.

A key feature of the S_N1 reaction is its stereochemical outcome. The carbocation intermediate formed in the rate-determining step is sp² hybridized and has a trigonal planar geometry. chemistrysteps.comjove.com This planar structure allows the incoming nucleophile to attack from either face (front or back) with nearly equal probability. jove.comlibretexts.org

If the starting material is a single enantiomer, such as this compound, this non-specific attack leads to the formation of a mixture of both possible enantiomers of the product. This process is known as racemization, resulting in an optically inactive product mixture. chemistrysteps.comlibretexts.org However, complete racemization is not always observed. Often, a slight excess of the product with an inverted configuration is formed, a phenomenon attributed to the formation of an "ion pair" where the leaving group temporarily shields one face of the carbocation, making the opposite face more accessible to the nucleophile. masterorganicchemistry.com

The choice of solvent plays a crucial role in S_N1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the S_N1 pathway. wizeprep.comlibretexts.orgstackexchange.com These solvents can stabilize both the carbocation intermediate and the leaving group through solvation. quora.comquora.com

The high polarity of these solvents helps to stabilize the charged transition state leading to the formation of the carbocation, thereby lowering the activation energy of this rate-determining step. libretexts.orglibretexts.org Furthermore, the protic nature of the solvent allows it to form hydrogen bonds with the leaving group, facilitating its departure. libretexts.orgquora.com In many S_N1 reactions, the polar protic solvent also acts as the nucleophile in a process called solvolysis. byjus.comlibretexts.org

Table 2: Effect of Solvent on Nucleophilic Substitution

Solvent Type Favored Mechanism Reason
Polar Protic S_N1 Stabilizes carbocation intermediate and leaving group. libretexts.orgquora.com
Polar Aprotic S_N2 Solvates the cation but not the anion (nucleophile), increasing nucleophile reactivity.
Nonpolar - Generally poor solvents for charged species involved in substitution reactions.

> This table summarizes how solvent choice influences the preferred mechanistic pathway for nucleophilic substitution reactions.

S_N2 Mechanism and Concerted Pathways

The S_N2 reaction is a single-step, or concerted, process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. byjus.comyoutube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. masterorganicchemistry.comyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents.

A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.combyjus.com This occurs because the nucleophile must attack the electrophilic carbon from the side opposite to the leaving group, in what is known as a "backside attack". byjus.comquora.comaskiitians.com This trajectory is necessary to avoid steric hindrance and electrostatic repulsion from the leaving group. askiitians.comquora.com

This backside attack leads to a transition state where the central carbon is pentacoordinate, and as the leaving group departs, the other three substituents "flip" over, similar to an umbrella inverting in a strong wind. masterorganicchemistry.com This inversion of the three-dimensional arrangement is called Walden inversion. masterorganicchemistry.combyjus.com Therefore, if this compound were to undergo an S_N2 reaction, the product would have the opposite (R) configuration at the chiral center. quora.com

Steric and Electronic Factors Governing S_N2 Rates and Selectivity

The bimolecular nucleophilic substitution (S_N2) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.commasterorganicchemistry.com The rate and success of this mechanism are profoundly influenced by both steric and electronic properties of the substrate.

Steric Factors: Steric hindrance around the electrophilic carbon is one of the most critical factors determining S_N2 reaction rates. libretexts.orgnih.gov The S_N2 mechanism involves a transition state where five groups are coordinated around the central carbon atom: the incoming nucleophile, the departing leaving group, and the three substituents. libretexts.org In the case of this compound, the electrophilic carbon (C2) is secondary, bonded to a methyl group and a benzyl (B1604629) group.

Substrate Structure: The reactivity order for S_N2 reactions is generally methyl > primary > secondary >> tertiary. masterorganicchemistry.comlibretexts.org As a secondary halide, this compound reacts more slowly than a comparable primary halide. The presence of two alkyl substituents (a methyl and a benzyl group) shields the backside of the electrophilic carbon, impeding the approach of the incoming nucleophile. libretexts.org

Neighboring Groups: The bulkiness of the substituents has a significant impact. The benzyl group, with its phenyl ring, presents considerable steric bulk that hinders the nucleophile's trajectory to the electrophilic center, thereby decreasing the reaction rate compared to a less hindered secondary halide like 2-bromobutane. libretexts.org

Electronic Factors: While steric effects are paramount, electronic factors also play a role in the stability of the S_N2 transition state. researchgate.net In this pentacoordinate transition state, a partial negative charge exists on both the incoming nucleophile and the departing leaving group. libretexts.org The substituents on the carbon atom influence the energy of this transition state. Alkyl groups are weakly electron-donating, which can slightly destabilize the electron-rich transition state. However, for S_N2 reactions, this electronic effect is generally considered minor compared to the dominant influence of steric hindrance. nih.gov

Influence of Nucleophile Basicity and Solvent Type (e.g., Aprotic Polar Solvents)

The choice of nucleophile and solvent is crucial in directing the reaction pathway and influencing the rate of an S_N2 reaction.

Nucleophile Basicity and Strength: The rate of an S_N2 reaction is directly dependent on the concentration and strength of the nucleophile. masterorganicchemistry.comlibretexts.org A strong nucleophile is essential for a practical S_N2 reaction rate. libretexts.org Strong nucleophiles are typically species with a negative charge and are often, but not always, strong bases. libretexts.orglibretexts.org For example, anions like hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻) are strong nucleophiles that promote the S_N2 mechanism. libretexts.orgpressbooks.pub

Solvent Type: The solvent has a profound effect on the reactivity of the nucleophile and, consequently, the rate of the S_N2 reaction. libretexts.org Solvents are broadly classified as polar protic, polar aprotic, and non-polar.

Polar Aprotic Solvents: These solvents (e.g., acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) are the preferred choice for S_N2 reactions. pressbooks.pubquora.com They are polar enough to dissolve the substrate and the (often ionic) nucleophile but lack acidic protons. pressbooks.publibretexts.org As a result, they solvate the cation of the nucleophilic salt but interact only weakly with the anion (the nucleophile). This leaves the nucleophile relatively "naked" and highly reactive, leading to a significantly faster S_N2 reaction rate. quora.comlibretexts.org The reaction between potassium iodide and bromoethane, for instance, is 500 times faster in acetone than in methanol. libretexts.org

Polar Protic Solvents: These solvents (e.g., water, ethanol (B145695), methanol) possess O-H or N-H bonds and can form strong hydrogen bonds. pressbooks.pubquora.com While they can dissolve the reactants, they strongly solvate the anionic nucleophile, creating a "solvent cage" around it through hydrogen bonding. libretexts.orglibretexts.org This solvation stabilizes the nucleophile, lowers its energy, and encumbers it, thereby decreasing its nucleophilicity and slowing down the S_N2 reaction rate. libretexts.orgpressbooks.pub

Solvent TypeInteraction with NucleophileEffect on S_N2 RateExamples
Polar Aprotic Weak ion-dipole interactions; does not form a "solvent cage".Increases rate by leaving the nucleophile more reactive.Acetone, DMSO, DMF
Polar Protic Strong hydrogen bonding; creates a "solvent cage".Decreases rate by stabilizing and hindering the nucleophile.Water, Ethanol, Methanol

Competitive Nature of S_N1 and S_N2 in Secondary Alkyl Halides

Secondary alkyl halides like this compound are at a mechanistic crossroads because they are susceptible to both S_N1 and S_N2 reactions. libretexts.orgyoutube.com The pathway that predominates is determined by a careful choice of reaction conditions, specifically the nucleophile and the solvent. libretexts.orglibretexts.org

The S_N1 reaction is a two-step mechanism that proceeds through a carbocation intermediate, while the S_N2 reaction is a single-step concerted process. masterorganicchemistry.comlibretexts.org

Conditions Favoring S_N2: To favor the S_N2 pathway for a secondary halide, conditions must be chosen to maximize the bimolecular kinetics and avoid carbocation formation.

Nucleophile: A high concentration of a strong nucleophile is used. libretexts.org

Solvent: A polar aprotic solvent is employed to enhance the nucleophile's reactivity. libretexts.org

Conditions Favoring S_N1: To favor the S_N1 pathway, conditions are selected that promote the formation and stabilization of the carbocation intermediate.

Nucleophile: A weak nucleophile (e.g., water, alcohol) is used. Often, the solvent itself acts as the nucleophile in a process called solvolysis. libretexts.orglibretexts.org

Solvent: A polar protic solvent is essential. It facilitates the departure of the leaving group and stabilizes the resulting carbocation intermediate through solvation. libretexts.org

The table below summarizes the competing factors for this compound.

FactorS_N2 PathwayS_N1 Pathway
Substrate Secondary (possible, but sterically hindered)Secondary (possible, forms secondary carbocation)
Nucleophile Favored by strong , high-concentration nucleophiles (e.g., I⁻, CN⁻, RS⁻)Favored by weak nucleophiles (e.g., H₂O, ROH)
Solvent Favored by polar aprotic solvents (e.g., DMSO, Acetone)Favored by polar protic solvents (e.g., H₂O, EtOH)
Rate Law Rate = k[Alkyl Halide][Nucleophile]Rate = k[Alkyl Halide]
Stereochemistry Inversion of configurationRacemization

Elimination Reactions

In addition to substitution, elimination reactions (E1 and E2) are prominent pathways for alkyl halides, often competing directly with S_N1 and S_N2 reactions. openstax.org These reactions involve the removal of a hydrogen atom and the leaving group from adjacent carbons to form a π-bond (an alkene).

E1 Mechanism and Formation of Carbocation Intermediates

The unimolecular elimination (E1) reaction proceeds through a two-step mechanism that shares its first and rate-determining step with the S_N1 reaction: the formation of a carbocation intermediate. libretexts.orglibretexts.orglumenlearning.com

Step 1 (Rate-Determining): The C-Br bond breaks heterolytically, and the bromide leaving group departs, forming a secondary carbocation at C2 of the propane (B168953) chain. lumenlearning.commasterorganicchemistry.com

Step 2: A weak base (which can be the solvent or the leaving group) abstracts a proton from a carbon adjacent to the carbocation (a β-hydrogen). The electrons from the C-H bond then form the new π-bond. libretexts.orglibretexts.org

This mechanism is favored under the same conditions as the S_N1 reaction: a substrate that can form a relatively stable carbocation, a weak base/nucleophile, and a polar protic solvent. masterorganicchemistry.com Therefore, E1 and S_N1 reactions are almost always in direct competition. libretexts.org

E2 Mechanism and Concerted Proton Abstraction

The bimolecular elimination (E2) reaction is a single, concerted process where bond breaking and bond formation occur simultaneously. masterorganicchemistry.comlibretexts.org In this mechanism, a strong base abstracts a β-proton while the leaving group departs, and the C=C π-bond is formed in one step. libretexts.org

The key features of the E2 mechanism are:

Kinetics: The reaction follows second-order kinetics, as the rate depends on the concentration of both the substrate and the base. masterorganicchemistry.com

Base Strength: The E2 pathway is favored by the use of strong, concentrated bases, such as alkoxides (e.g., sodium ethoxide) or amide anions (e.g., sodium amide). lumenlearning.commasterorganicchemistry.com

Stereochemistry: The reaction has a strict stereochemical requirement for the β-hydrogen and the leaving group to be in an anti-periplanar conformation, meaning they lie in the same plane but on opposite sides of the C-C bond. libretexts.org

For this compound, treatment with a strong, non-nucleophilic base like potassium tert-butoxide would strongly favor the E2 pathway, competing with the S_N2 reaction. As with the E1 mechanism, the E2 reaction would also preferentially yield the more stable Zaitsev product, 1-phenylprop-1-ene. libretexts.org

Competition between Substitution and Elimination Processes

This compound, being a secondary alkyl halide, can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions, and these two pathways often compete. libretexts.orgquora.com The outcome of the reaction is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.comresearchgate.net

Nature of the Nucleophile/Base : A species that is a strong base but a poor nucleophile will favor the E2 pathway. youtube.comnih.gov For instance, bulky bases like potassium tert-butoxide are strong bases but their steric hindrance impedes their ability to act as nucleophiles, thus promoting elimination. youtube.com Conversely, a good nucleophile that is a weak base, such as the iodide ion, will favor the SN2 reaction. masterorganicchemistry.com Strong, non-bulky bases like hydroxide or ethoxide can lead to a mixture of both SN2 and E2 products, with E2 often being the major pathway for secondary halides. youtube.comyoutube.com

Solvent : Polar aprotic solvents (e.g., acetone, DMSO) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor E2 reactions by solvating the base, which can increase its basicity. masterorganicchemistry.comyoutube.com

Temperature : Higher temperatures generally favor elimination over substitution. masterorganicchemistry.comyoutube.com Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.

For this compound, reaction with a strong, non-bulky base like sodium ethoxide in ethanol will likely yield a mixture of the SN2 product, [(2S)-1-ethoxypropan-2-yl]benzene, and the E2 product, 1-phenylprop-1-ene, with the elimination product often predominating. youtube.com

Organometallic Transformations

Formation of Grignard Reagents from this compound

This compound can be converted into a valuable organometallic compound, a Grignard reagent, by reacting it with magnesium metal. byjus.com The resulting Grignard reagent, [(2S)-1-phenylprop-2-yl]magnesium bromide, is a potent nucleophile and a strong base. libretexts.orgmasterorganicchemistry.com

The preparation of a Grignard reagent requires specific and carefully controlled conditions to be successful.

Solvent : The solvent plays a critical role in the formation and stability of the Grignard reagent. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential. byjus.comlibretexts.org The lone pair electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent. libretexts.orgutexas.edu This solvation is crucial for the reaction to proceed. utexas.edu The solvent must be aprotic, as any protic solvent like water or alcohol would immediately protonate and destroy the highly basic Grignard reagent. utexas.eduyoutube.com

Anhydrous Conditions : The reaction must be carried out under strictly anhydrous (dry) conditions. byjus.comyoutube.com Water reacts with the Grignard reagent in an acid-base reaction to form the corresponding alkane (in this case, propylbenzene), thus quenching the desired reagent. utexas.edu

Initiation : The reaction between the alkyl halide and magnesium metal can sometimes be slow to start. Techniques to initiate the reaction include crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine, or gently heating the mixture. researchgate.net

A significant point of interest is the stereochemical fate of the chiral center during the formation of the Grignard reagent from this compound. The mechanism of Grignard reagent formation is believed to involve single electron transfer (SET) from magnesium to the alkyl halide, leading to the formation of a radical intermediate. byjus.comutexas.edu

The generation of a chiral secondary Grignard reagent where the magnesium-bearing carbon is the stereocenter has been a subject of considerable research. rsc.org It has been shown that the formation of Grignard reagents from chiral secondary halides often proceeds with a significant loss of stereochemical integrity, leading to a racemic or near-racemic mixture of the organometallic compound. rsc.org This is because the intermediate alkyl radical is planar or rapidly inverting, which erases the original stereochemistry.

However, the degree of racemization can be influenced by factors such as the solvent and the specific halide. nih.gov In some cases, it is possible to prepare chiral Grignard reagents with some degree of enantiomeric excess, especially at low temperatures. researchgate.net The reaction of this chiral Grignard reagent with electrophiles can then provide insight into the stereochemical course of the reaction. researchgate.netstackexchange.com

Utility as a Chiral Nucleophile in Carbon-Carbon Bond Forming Reactions

The presence of a chiral center in this compound makes its organometallic derivatives, particularly Grignard reagents, valuable as chiral nucleophiles in asymmetric synthesis. The formation of the Grignard reagent, (S)-2-phenylpropylmagnesium bromide, proceeds by reacting the parent bromide with magnesium metal. While the formation of Grignard reagents from some chiral halides can proceed with a degree of stereochemical retention, the reaction involving benzylic halides often leads to racemization due to the potential for radical intermediates and rapid inversion of the stereocenter.

Once formed, this chiral Grignard reagent can participate in nucleophilic addition reactions to various electrophiles, such as aldehydes, ketones, and esters, to create new carbon-carbon bonds. masterorganicchemistry.com The stereochemical outcome of these additions is of significant interest. In ideal scenarios, the chirality of the Grignard reagent would influence the stereochemistry of the newly formed stereocenter in the product, a process known as asymmetric induction.

The effectiveness of this chiral transfer depends on several factors, including the nature of the electrophile, the reaction solvent, and the presence of coordinating ligands. For instance, in the reaction with a prochiral ketone, the Grignard reagent can preferentially attack one of the two enantiotopic faces of the carbonyl group, leading to an excess of one diastereomeric alcohol product. The development of new chiral ligands for Grignard reactions has been a key area of research to enhance the enantioselectivity of these transformations. rsc.org

Table 1: Hypothetical Stereoselective Addition of (S)-2-Phenylpropylmagnesium Bromide to Benzaldehyde

EntryElectrophileChiral LigandDiastereomeric Ratio (S,R) : (S,S)
1BenzaldehydeNone~1:1
2Benzaldehyde(-)-Sparteine>90:10
3BenzaldehydeChiral Diphosphine>95:5

Other Organometallic Derivatives (e.g., Organolithium Compounds)

Beyond Grignard reagents, other organometallic derivatives of this compound can be prepared, most notably organolithium compounds. The direct reaction of the bromoalkane with lithium metal can generate the corresponding (S)-2-phenylpropyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. nih.govacs.org

The reactivity of chiral benzylic lithium species is complex and can be influenced by the solvent and the presence of coordinating ligands. nih.gov These reagents can act as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. For instance, they can undergo enantioselective additions to carbonyl compounds, similar to Grignard reagents, often with the aid of chiral ligands to control the stereochemistry. nih.govacs.org

Furthermore, chiral lithium amides can be used as non-covalent stereodirecting auxiliaries in reactions involving lithium enolates, providing a chiral environment to influence the formation of new stereocenters. nih.govacs.org While specific studies on [(2S)-1-lithiocyclopropan-2-yl]benzene were not found, the general principles of using chiral organolithium reagents in asymmetric synthesis are well-established.

Radical Reactions Involving the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, leading to the formation of radical intermediates. This pathway opens up a different set of chemical transformations.

Generation and Stability of Chiral Benzylic Radical Species

The homolytic cleavage of the C-Br bond in this compound, typically initiated by heat or light, or through the use of a radical initiator like azobisisobutyronitrile (AIBN), generates the corresponding (S)-2-phenylpropyl radical.

This radical is a benzylic radical, meaning the radical center is adjacent to a phenyl ring. This proximity to the aromatic ring allows for resonance delocalization of the unpaired electron into the benzene ring, which significantly stabilizes the radical. However, this delocalization also means that the stereochemical information at the chiral center can be lost as the radical center transiently becomes planar. The rate of racemization of such chiral benzylic radicals is generally very fast.

Disproportionation and Coupling Pathways of Radical Intermediates

Once formed, the 2-phenylpropyl radical can undergo several reaction pathways. Two common non-productive pathways for radical intermediates are disproportionation and coupling.

Disproportionation involves the transfer of a hydrogen atom from one radical to another. In the case of the 2-phenylpropyl radical, one radical would abstract a hydrogen atom from the other, leading to the formation of two stable, non-radical products: 2-phenylpropane and α-methylstyrene. wikipedia.org

Coupling (or recombination) involves the formation of a new carbon-carbon bond between two radicals. The coupling of two 2-phenylpropyl radicals would lead to the formation of 2,3-diphenyl-2,3-dimethylbutane.

The ratio of disproportionation to coupling products depends on factors such as the steric hindrance around the radical center and the reaction conditions.

Table 2: Potential Products from the Self-Reaction of 2-Phenylpropyl Radicals

Reaction PathwayProduct(s)
Disproportionation2-Phenylpropane and α-Methylstyrene
Coupling2,3-Diphenyl-2,3-dimethylbutane

Note: This table represents the expected products based on general radical chemistry principles. wikipedia.orgyoutube.com Specific experimental ratios for the 2-phenylpropyl radical were not found.

Selective Radical Functionalization Reactions

While disproportionation and coupling are inherent pathways, the generated chiral benzylic radical can also be trapped by other reagents to form new functionalized products. The challenge in these reactions is to control the stereochemistry of the newly formed bond.

Recent advances in catalysis have enabled some degree of stereocontrol in radical reactions. For example, the use of chiral catalysts or auxiliaries can create a chiral environment that influences the trajectory of the incoming reagent, leading to a preference for one stereoisomer over the other. nih.govresearchgate.net These methods often rely on the radical reacting faster with the trapping agent than it racemizes.

Stereochemical Investigations and Chiral Transformations of 2s 1 Bromopropan 2 Yl Benzene

Determination of Absolute Configuration and Enantiomeric Excess

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms, while the enantiomeric excess (ee) quantifies the purity of a sample with respect to its enantiomers. For [(2S)-1-bromopropan-2-yl]benzene, the "(S)" designation indicates the specific counter-clockwise arrangement of substituents around the chiral center according to the Cahn-Ingold-Prelog priority rules.

The enantiomeric excess of a sample of this compound is more routinely determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The retention times of the enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess. For instance, the separation of the enantiomers of a closely related compound, 1-phenyl-2-propanol (B48451), which can be formed from the hydrolysis of this compound, demonstrates the utility of this method. researchgate.netresearchgate.net

Representative Chiral HPLC Separation Data for 1-phenyl-2-propanol Enantiomers
EnantiomerRetention Time (min) on CCOF 5 ColumnRetention Time (min) on CCOF 6 Column
(R)-1-phenyl-2-propanol
(S)-1-phenyl-2-propanol

Note: The table above is representative and based on data for a related compound. researchgate.netresearchgate.net Actual retention times will vary depending on the specific chiral stationary phase, mobile phase composition, flow rate, and temperature.

Another powerful technique for determining enantiomeric purity involves Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents or chiral derivatizing agents. These agents react with the enantiomers to form diastereomers, which have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.

Stereodivergent Synthesis from a Single Chiral Bromide Precursor

Stereodivergent synthesis is a powerful strategy that allows for the preparation of multiple stereoisomers of a product from a single chiral starting material. This compound serves as a potential precursor for such synthetic routes. By carefully choosing reagents and reaction conditions, it is possible to selectively generate different stereoisomers of a target molecule.

For example, a related chiral secondary alcohol, (R)-1-phenylethanol, can be converted into a configurationally stable carbanion. rsc.org This intermediate can then undergo electrophile-dependent stereodivergent substitution, yielding different diastereomers depending on the electrophile used. rsc.org A similar principle could be applied to derivatives of this compound.

A general representation of a stereodivergent approach starting from a chiral bromide is outlined below:

General Scheme for Stereodivergent Synthesis
Starting MaterialReagent/Condition AProduct A (Stereoisomer 1)Reagent/Condition BProduct B (Stereoisomer 2)
This compoundNucleophile 1 (e.g., NaN3)[(2R)-1-azidopropan-2-yl]benzene (via SN2)Sequence involving elimination and subsequent stereoselective additionDiastereomer of a functionalized product

Note: This table presents a conceptual framework. The specific reagents and conditions would need to be experimentally determined.

The ability to access different stereoisomers from a single, readily available chiral precursor is of significant interest in medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the stereochemistry of the molecule. nih.govresearchbunny.com

Stereospecificity and Stereoselectivity in Reactions Proceeding through Chiral Intermediates

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. The inherent chirality of the starting material can lead to stereospecific or stereoselective transformations.

Stereospecific Reactions: A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. libretexts.org Nucleophilic substitution reactions (SN2) of this compound are classic examples of stereospecific reactions. The SN2 mechanism proceeds through a backside attack of the nucleophile, resulting in an inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.com Therefore, the reaction of this compound with a nucleophile will yield a product with the (R) configuration.

Stereoselective Reactions: A reaction is stereoselective if it produces a predominance of one stereoisomer over other possible stereoisomers. chemistrysteps.com Elimination reactions (E2) of this compound can exhibit stereoselectivity. The E2 mechanism requires an anti-periplanar arrangement of the departing proton and the bromide leaving group. pressbooks.pub Depending on the base used and the conformation of the substrate, different alkene stereoisomers (E or Z) can be formed, often with one being the major product. The use of a bulky base, for instance, can favor the formation of the less substituted (Hofmann) product due to steric hindrance. pressbooks.pub

Expected Stereochemical Outcomes for Reactions of this compound
Reaction TypeReagentMechanismExpected Major Product StereochemistryStereochemical Principle
Nucleophilic SubstitutionSodium Azide (NaN3)SN2(R)-1-azidopropan-2-yl]benzeneStereospecific (Inversion of configuration)
EliminationSodium Ethoxide (NaOEt)E2(E)-1-phenylprop-1-ene (Zaitsev product)Stereoselective
EliminationPotassium tert-butoxide (t-BuOK)E23-phenylprop-1-ene (Hofmann product)Stereoselective (with bulky base)

Prochiral Relationships and Diastereotopic Differentiation

The presence of a chiral center in this compound influences the stereochemical relationships of atoms and groups within the molecule and its derivatives. This leads to the concepts of prochirality and diastereotopicity.

A prochiral center is an atom or group that can be converted into a chiral center in a single step. For instance, the methylene (B1212753) (-CH2Br) group in this compound contains two protons. These protons are diastereotopic because replacement of one of them with another group (e.g., deuterium) would create a new chiral center, resulting in a pair of diastereomers. masterorganicchemistry.com

Diastereotopic protons are chemically non-equivalent and, in principle, will have different chemical shifts in an NMR spectrum. masterorganicchemistry.comlew.ro This non-equivalence arises from the fact that they are in different chemical environments due to their fixed spatial relationship to the existing chiral center. In the ¹H-NMR spectrum of a derivative of this compound, the two protons of the methylene group would be expected to appear as a pair of doublets (an AB quartet), assuming they couple to each other and to the adjacent methine proton.

Illustrative ¹H-NMR Data for Diastereotopic Protons in a Derivative of this compound
ProtonExpected Chemical Shift (ppm)Expected MultiplicityRelationship
Methylene Proton Haδ_ADoublet of doublets (dd)Diastereotopic
Methylene Proton Hbδ_B (δ_A ≠ δ_B)Doublet of doublets (dd)

Note: This table is illustrative. The actual chemical shifts and coupling constants would depend on the specific derivative and the NMR solvent used.

The concept of diastereotopic differentiation is crucial in understanding the selectivity of reactions occurring at or near the methylene group. Enzymes and chiral reagents can often distinguish between these two protons, leading to highly stereoselective transformations.

Synthetic Applications and Utility in Advanced Organic Synthesis

Chiral Building Block in the Construction of Complex Molecular Architectures

The enantiomerically pure nature of [(2S)-1-bromopropan-2-yl]benzene makes it a crucial starting material or intermediate in the synthesis of complex chiral molecules. researchgate.netresearchgate.net Chirality is a fundamental aspect of many biologically active molecules, and the ability to introduce a specific stereocenter early in a synthetic sequence is highly advantageous. nih.gov The defined stereochemistry at the second carbon of the propane (B168953) chain allows for the creation of specific stereoisomers of the target molecules, which is often critical for their desired biological activity. nih.gov

The utility of chiral building blocks like this compound lies in their ability to transmit their stereochemical information to the final product. nih.gov This is a key principle in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product. nih.gov By using a pre-existing stereocenter, chemists can avoid the often challenging and costly steps of chiral resolution or asymmetric catalysis later in the synthesis.

Precursor for Diverse Functional Group Interconversions

The bromine atom in this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. This reactivity is central to its role as a precursor in organic synthesis. Common transformations include its conversion to nitriles, alcohols, amines, and carboxylic acids.

Nitriles: The displacement of the bromide with a cyanide ion (CN⁻) provides a straightforward route to the corresponding nitrile. libretexts.orgorganic-chemistry.org This reaction is a valuable carbon-carbon bond-forming reaction, extending the carbon chain by one atom. The resulting nitriles can then be further hydrolyzed to carboxylic acids or reduced to primary amines. libretexts.orgphiladelphia.edu.jo

Alcohols: this compound can be converted to the corresponding alcohol, (2S)-2-phenylpropan-1-ol, through nucleophilic substitution with a hydroxide (B78521) source. This transformation introduces a hydroxyl group, a versatile functional group that can participate in a wide range of subsequent reactions, such as oxidation to aldehydes or carboxylic acids, or conversion to ethers and esters.

Amines: The bromo group can be displaced by ammonia (B1221849) or other nitrogen-based nucleophiles to yield primary, secondary, or tertiary amines. This provides a direct method for introducing a nitrogen-containing functional group, which is a common feature in many pharmaceuticals and biologically active compounds.

Carboxylic Acids: While not a direct conversion, the synthesis of a carboxylic acid from this compound can be achieved through a two-step process. First, the bromide is converted to a nitrile, as described above. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the corresponding carboxylic acid. libretexts.orgkocw.or.kr

Table 1: Functional Group Interconversions of this compound

Starting Material Reagent(s) Product Functional Group
This compound NaCN or KCN Nitrile
This compound NaOH or H₂O Alcohol
This compound NH₃ Amine
This compound 1. NaCN 2. H₃O⁺/heat or OH⁻/heat Carboxylic Acid

Role in the Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

For example, chiral building blocks are fundamental in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov The stereochemistry of these intermediates directly influences the pharmacological and toxicological properties of the resulting drug. The use of enantiopure starting materials like this compound helps to ensure that the final pharmaceutical product is also enantiomerically pure, which is a stringent requirement from regulatory agencies like the FDA. nih.gov

Enabling Stereocontrol in the Synthesis of Natural Products and Derivatives

The synthesis of natural products presents a significant challenge to organic chemists due to their often complex and stereochemically rich structures. nih.govnih.gov The ability to control stereochemistry throughout a synthesis is paramount. nih.govorganic-chemistry.org Chiral building blocks such as this compound can be instrumental in setting a key stereocenter early in the synthetic route, from which the stereochemistry of subsequent stereocenters can be controlled. This strategy, known as a chiral pool approach, leverages naturally occurring or readily available chiral molecules to simplify the synthesis of complex targets. nih.gov

The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This allows for the predictable formation of one diastereomer over another, a crucial aspect of efficient and stereoselective synthesis. The principles of stereocontrol are fundamental to the successful total synthesis of many natural products and their derivatives, which are often pursued for their potential therapeutic properties. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Methods for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the structural elucidation of organic compounds. In the context of [(2S)-1-bromopropan-2-yl]benzene, both proton (¹H) and carbon (¹³C) NMR are instrumental in confirming its constitution and stereochemistry.

Proton (¹H) and Carbon (¹³C) NMR for Structural and Conformational Assignment

The ¹H NMR spectrum of this compound provides key information about the electronic environment of its protons. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) adjacent to the phenyl group and the chiral center resonates at a distinct chemical shift, while the diastereotopic protons of the bromomethyl group (CH₂Br) exhibit separate signals, often as a doublet of doublets, due to coupling with the adjacent chiral proton. The methyl (CH₃) protons appear as a doublet.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.2-7.4 (m, 5H) 126-145
CH 3.1-3.3 (m, 1H) ~45-50
CH₂Br 3.5-3.7 (m, 2H) ~35-40
CH₃ 1.3-1.5 (d, 3H) ~20-25

Note: The exact chemical shifts can vary depending on the solvent and concentration. (m = multiplet, d = doublet)

Chiral Derivatizing Agents and Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) of a chiral compound is crucial, and NMR spectroscopy, in conjunction with chiral auxiliaries, provides a reliable method for this analysis. Since enantiomers have identical NMR spectra in an achiral environment, chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs) are employed to induce diastereomeric differentiation. wikipedia.orgchemeurope.com

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), can be reacted with a chiral analyte if it possesses a suitable functional group. wikipedia.orgchemeurope.com However, for an alkyl halide like this compound, direct derivatization is not straightforward. An alternative approach involves converting the analyte into a derivative with a functional group amenable to reaction with a CDA.

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), offer a non-covalent method for enantiomeric discrimination. organicchemistrydata.orgnih.govlibretexts.org These reagents form transient diastereomeric complexes with the analyte, leading to differential shifts in the NMR signals of the two enantiomers. organicchemistrydata.orglibretexts.org This allows for the integration of the separated signals to quantify the enantiomeric excess. organicchemistrydata.org For this compound, the interaction would likely occur with the bromine atom or the π-system of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. For this compound, which has a molecular formula of C₉H₁₁Br, the mass spectrum will exhibit characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio). nih.govdocbrown.info This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom. docbrown.info

The fragmentation of this compound upon electron ionization will likely involve the cleavage of the C-C and C-Br bonds. Common fragmentation pathways include the loss of a bromine radical (•Br) to form a stable benzylic-type carbocation, and the loss of a propyl group. The resulting fragment ions provide a unique fingerprint that aids in the structural confirmation of the molecule. libretexts.orglibretexts.orgmiamioh.edu

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Significance
198/200 [C₉H₁₁Br]⁺ Molecular ion peaks (M⁺/M+2)
119 [C₉H₁₁]⁺ Loss of Br
91 [C₇H₇]⁺ Tropylium ion (rearrangement)
77 [C₆H₅]⁺ Phenyl group

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its structural components.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. libretexts.orgpressbooks.pub

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹, generally in the 2850-2960 cm⁻¹ region, corresponding to the methyl and methine groups. pressbooks.publibretexts.org

Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. libretexts.orgpressbooks.pub

C-Br stretching: A strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, indicates the presence of the carbon-bromine bond.

The combination of these absorption bands provides strong evidence for the presence of both the aromatic ring and the bromo-alkyl chain within the molecule. libretexts.orgyoutube.com

Interactive Data Table: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3030-3100
Aliphatic C-H Stretch 2850-2960
Aromatic C=C Stretch 1450-1600
C-Br Stretch 500-600

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantioseparation

Chromatographic techniques are indispensable for the separation and purification of enantiomers. Both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the enantioseparation of this compound from its (R)-enantiomer. nih.govsci-hub.se

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of racemic mixtures. nih.govwindows.net The choice of mobile phase, whether normal-phase, reversed-phase, or polar organic, can be optimized to achieve baseline separation of the enantiomers of this compound. nih.govnih.gov

Chiral GC is another effective technique for enantioseparation, particularly for volatile compounds. researchgate.netresearchgate.net Similar to chiral HPLC, it employs a chiral stationary phase. Cyclodextrin derivatives are common CSPs in chiral GC and are capable of forming transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. researchgate.netgcms.cz For a compound like this compound, chiral GC can provide high-resolution separation and accurate quantification of the enantiomeric ratio.

The selection between HPLC and GC depends on factors such as the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis. Both techniques, when properly developed and validated, are capable of providing excellent enantiomeric resolution for this compound.

Computational and Theoretical Studies on 2s 1 Bromopropan 2 Yl Benzene Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of [(2S)-1-bromopropan-2-yl]benzene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the molecule's electronic structure and energetics. These calculations can reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.

For this compound, the electron-withdrawing nature of the bromine atom and the phenyl group significantly influences the electronic environment of the propyl chain. The C-Br bond is polarized, with the bromine atom carrying a partial negative charge and the adjacent carbon atom (C1) a partial positive charge. The phenyl group, while generally electron-rich, can act as an electron-withdrawing group via its inductive effect, further influencing the charge distribution.

An illustrative breakdown of calculated electronic properties for a molecule like this compound is presented in Table 1. These values are critical for understanding the molecule's reactivity towards nucleophiles and bases.

PropertyIllustrative Calculated ValueSignificance
Dipole Moment~2.1 DIndicates a polar molecule, influencing its solubility and intermolecular interactions.
HOMO Energy~ -9.5 eVRelates to the molecule's ability to donate electrons; a lower energy suggests lower reactivity as an electron donor.
LUMO Energy~ 0.5 eVRelates to the molecule's ability to accept electrons; a lower energy suggests higher reactivity as an electrophile.
Partial Charge on C2+0.15 eThe chiral center, influenced by both the bromine and phenyl group, is a key site for nucleophilic attack.
Partial Charge on Br-0.25 eThe negative charge on the leaving group is a factor in its departure during substitution and elimination reactions.
Table 1: Illustrative Quantum Chemical Properties of this compound. Note: These are representative values for a secondary benzylic halide and would require specific calculations for the exact molecule.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of this compound is not static; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule can be highly dependent on its conformation at the moment of reaction.

Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the C1-C2 bond and the C2-phenyl bond. For this compound, the interactions between the bulky bromine atom, the methyl group, and the phenyl ring dictate the conformational preferences. Staggered conformations are generally lower in energy than eclipsed conformations. The relative energies of different staggered conformers will depend on the gauche and anti relationships between the largest groups.

Mapping the energy landscape helps to understand the population of different conformers at a given temperature and provides the starting geometries for modeling reaction pathways.

Transition State Modeling for Nucleophilic Substitution and Elimination Pathways

This compound, as a secondary alkyl halide with a benzylic-like position, can undergo both nucleophilic substitution (S_N2 and S_N1) and elimination (E2) reactions. Computational modeling of the transition states for these pathways is essential to predict which reaction is more likely to occur under specific conditions.

S_N2 Pathway: The S_N2 reaction involves a backside attack by a nucleophile on the chiral carbon (C2), leading to an inversion of stereochemistry. Transition state modeling for this pathway involves locating a saddle point on the potential energy surface where the nucleophile-C2 bond is partially formed and the C2-Br bond is partially broken. The energy of this transition state determines the activation energy for the S_N2 reaction. For secondary halides, steric hindrance can raise the energy of the S_N2 transition state. libretexts.orgkhanacademy.org

E2 Pathway: The E2 reaction is a concerted process where a base removes a proton from the C1 carbon, and the bromide ion departs simultaneously, forming a double bond. The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.orgpressbooks.pub Computational modeling of the E2 transition state helps to determine its energy and geometry, providing insight into the regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity of the elimination. youtube.com

S_N1 and E1 Pathways: These pathways proceed through a common carbocation intermediate, formed by the departure of the bromide leaving group. The stability of the resulting secondary benzylic carbocation is a key factor. Resonance stabilization from the phenyl group makes this carbocation relatively stable. viu.ca Computational studies can model the energy of this intermediate and the subsequent steps of nucleophilic attack (S_N1) or proton removal (E1).

Prediction of Reactivity and Selectivity via Computational Simulations

By comparing the calculated activation energies for the S_N2, E2, S_N1, and E1 pathways, computational simulations can predict the major reaction product under different conditions (e.g., choice of nucleophile/base, solvent). A strong, sterically unhindered base will favor the S_N2 pathway, while a strong, bulky base will favor the E2 pathway. masterorganicchemistry.com Weakly basic, good nucleophiles in polar aprotic solvents also favor S_N2 reactions. In contrast, solvolysis in a polar protic solvent with a weak nucleophile would favor S_N1 and E1 pathways.

Computational models can also predict regioselectivity in elimination reactions. For this compound, elimination can theoretically lead to 1-phenylprop-1-ene or 3-phenylprop-1-ene. The relative energies of the transition states leading to these products will determine the major isomer. Generally, the more substituted (and therefore more stable) alkene (1-phenylprop-1-ene) is the expected major product (Zaitsev's rule), but this can be influenced by the steric bulk of the base. pressbooks.pub

An illustrative comparison of calculated activation energies is shown in Table 2.

Reaction PathwayNucleophile/BaseSolventIllustrative Activation Energy (kcal/mol)Predicted Major Product
S_N2CN-DMSO20Substitution
E2t-BuOKt-BuOH18Elimination
S_N1/E1H2OH2O25 (to carbocation)Mixture
Table 2: Illustrative Predicted Reactivity of this compound under Various Conditions. Note: These are representative values and would require specific calculations.

Mechanistic Elucidation of Radical and Carbocationic Processes

Beyond nucleophilic substitution and elimination, computational studies can also elucidate the mechanisms of radical and carbocationic processes involving this compound.

Radical Processes: Homolytic cleavage of the C-Br bond can be initiated by light or radical initiators, leading to the formation of a secondary benzylic radical. The stability of this radical is enhanced by resonance with the phenyl ring. Computational studies can model the structure and stability of this radical intermediate and explore its subsequent reactions, such as hydrogen abstraction or addition to other molecules. The study of radical reactions of similar alkylbenzenes provides a framework for understanding these potential pathways. rsc.orgacs.org

Carbocationic Processes: As mentioned, the formation of a secondary benzylic carbocation is key to the S_N1 and E1 pathways. viu.ca Computational modeling can provide detailed information about the structure of this carbocation, including the extent of charge delocalization into the phenyl ring. Furthermore, these studies can investigate the possibility of carbocation rearrangements, although in this specific case, a rearrangement is unlikely as the secondary benzylic position is already quite stable.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For [(2S)-1-bromopropan-2-yl]benzene and its analogs, future research is focused on creating more sustainable and atom-economical pathways that minimize waste and environmental impact.

A key area of development is the use of greener brominating reagents. Traditional methods often employ molecular bromine (Br₂), which poses significant handling and toxicity risks. Emerging research highlights the use of bromide/bromate couples in aqueous acidic media as a safer and more environmentally benign alternative. rsc.org These reagents are stable, non-hazardous, and can be prepared from industrial intermediates, offering a practical and efficient method for stereoselective bromination of alkenes and related compounds. rsc.org

Another promising avenue is the adoption of biocatalysis. Enzymes, such as halogenases and engineered monooxygenases, offer exquisite regio- and stereoselectivity under mild, aqueous conditions. numberanalytics.comnih.gov The development of "carbene transferases" from engineered heme-containing enzymes for reactions like B-H bond insertion points towards the potential of creating bespoke biocatalysts for specific C-Br bond formations. nih.gov This approach not only enhances sustainability but also opens up possibilities for novel transformations that are challenging to achieve with traditional chemical catalysts.

Furthermore, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a major driver of innovation. rsc.orgresearchgate.net Research into catalytic processes that avoid stoichiometric reagents and minimize byproduct formation is crucial. For instance, developing catalytic cycles where bromine is regenerated in situ would represent a significant step towards a truly atom-economical synthesis of chiral bromoalkanes.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. The exploration of novel catalytic systems is a vibrant area of research with the potential to significantly improve the enantioselectivity of reactions producing compounds like this compound.

Organocatalysis , the use of small, metal-free organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids and thiourea-based catalysts, for example, have shown remarkable efficiency and enantioselectivity in a variety of transformations. nih.gov These catalysts are often less sensitive to air and moisture than their metal-based counterparts, making them more practical for industrial applications. Research is ongoing to design and synthesize new generations of organocatalysts with enhanced activity and broader substrate scope for stereoselective halogenation reactions.

Transition metal catalysis continues to be a cornerstone of asymmetric synthesis. nih.gov The development of novel chiral ligands for metals like copper, cobalt, and rhodium is a key focus. For instance, copper-catalyzed enantioselective additions of styrene-derived nucleophiles to imines, which proceed via benzylcopper intermediates, provide a pathway to highly enantioenriched products. acs.org Similarly, cobalt-catalyzed asymmetric reductive couplings of tertiary alkyl halides offer a method for creating sterically congested chiral centers. acs.org Future work will likely involve the discovery of new metal-ligand combinations that can catalyze the direct, enantioselective bromination of prochiral substrates to yield compounds like this compound with high fidelity.

Biocatalysis , as mentioned earlier, offers unparalleled stereoselectivity. nih.gov The directed evolution and computational redesign of enzymes like styrene (B11656) monooxygenases (SMOs) are expanding their substrate scope beyond their natural targets. acs.org While SMOs are primarily known for epoxidation, their catalytic machinery could be engineered to perform stereoselective brominations.

Catalytic SystemKey FeaturesPotential Application for this compound Synthesis
Organocatalysis Metal-free, robust, high enantioselectivity. nih.govnih.govAsymmetric bromination of corresponding alkenes or related precursors.
Transition Metal Catalysis High turnover, tunable reactivity through ligand design. nih.govacs.orgacs.orgEnantioselective cross-coupling reactions or direct asymmetric bromination.
Biocatalysis Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. numberanalytics.comnih.govacs.orgEngineered enzymes for direct enantioselective bromination of the prochiral precursor.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow systems is a transformative trend in modern chemistry, offering enhanced safety, efficiency, and scalability. nih.govacs.org For the synthesis of chiral compounds like this compound, flow chemistry presents several advantages.

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing selectivity and yield in sensitive stereoselective reactions. frontiersin.org The small reactor volumes enhance heat and mass transfer, allowing for highly exothermic reactions to be performed safely. acs.org Furthermore, flow systems can be readily automated, enabling high-throughput screening of reaction conditions and catalysts, thereby accelerating process development. nih.gov

The use of packed-bed reactors containing immobilized catalysts, such as supported enzymes or chiral transition metal complexes, is particularly well-suited for flow chemistry. acs.orgnih.gov This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for the continuous production of the desired chiral molecule over extended periods. nih.govnih.gov Researchers are actively developing robust and recyclable immobilized catalysts for a wide range of asymmetric transformations that can be seamlessly integrated into flow processes. The successful application of flow chemistry to the synthesis of chiral active pharmaceutical ingredients (APIs) demonstrates the potential of this technology for producing complex molecules. nih.gov

Advanced In Situ Spectroscopic Monitoring of Chiral Reactions

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. Advanced in situ spectroscopic techniques allow researchers to monitor chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. numberanalytics.com

For the study of chiral reactions leading to compounds like this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful. numberanalytics.com These methods can track the concentration of reactants, products, and intermediates as a function of time, helping to elucidate the reaction pathway and identify potential bottlenecks or side reactions. For example, in situ FTIR can be used to follow the consumption of a starting alkene and the formation of the brominated product, while in situ NMR can provide detailed structural information about transient species.

The development of specialized probes and cells allows these spectroscopic techniques to be applied under a wide range of reaction conditions, including those used in flow chemistry and high-pressure reactions. nih.gov The data obtained from in situ monitoring can be used to build kinetic models of the reaction, which can then be used to optimize reaction conditions for maximum yield and enantioselectivity.

Computational Design and Optimization of Reaction Pathways and Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and optimization of catalysts and reaction pathways with increasing accuracy. mdpi.com For the stereoselective synthesis of this compound, computational methods can provide valuable insights at the molecular level.

Density functional theory (DFT) calculations can be used to model the transition states of key reaction steps, allowing researchers to understand the origins of stereoselectivity. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, it is possible to predict which catalyst or reaction conditions will favor the desired product. This information can then be used to guide the design of new chiral catalysts with improved enantioselectivity.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of catalysts and substrates in solution, providing a more complete picture of the reaction environment. These simulations can help to identify key non-covalent interactions between the catalyst and the substrate that are responsible for stereocontrol.

Furthermore, the integration of computational chemistry with machine learning and artificial intelligence is an emerging area with the potential to accelerate the discovery of new catalysts and reactions. By training algorithms on large datasets of experimental and computational data, it is possible to develop models that can predict the outcome of a reaction with high accuracy, significantly reducing the need for time-consuming and expensive laboratory experiments.

The synergy between computational prediction and experimental validation is a powerful paradigm for advancing the field of asymmetric catalysis. As computational methods become more powerful and accessible, they will play an increasingly important role in the development of efficient and selective syntheses of chiral molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for [(2S)-1-bromopropan-2-yl]benzene with high enantiomeric purity?

Methodology :

  • Nucleophilic substitution : React isopropylbenzene derivatives with brominating agents (e.g., HBr in the presence of a chiral catalyst) to retain the (2S) configuration.
  • Chiral resolution : Use chiral column chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
  • Deuterated analogs : For isotopic labeling studies, synthesize deuterated versions via bromination of deuterated precursors (e.g., this compound-d5) .

Q. Key Data :

MethodYield (%)Enantiomeric Excess (%)Reference
SN2 with chiral catalyst75–85≥98
Chiral resolution60–7099.5

Q. How can the stereochemical integrity of this compound be validated experimentally?

Methodology :

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase; compare retention times with racemic standards .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D = +23.5° for the (2S) enantiomer) .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Q. What are the key spectroscopic markers for characterizing this compound?

Methodology :

  • NMR :
    • ¹H NMR : δ 1.45 (d, J = 6.8 Hz, 3H, CH3), δ 4.20 (m, 1H, CHBr), δ 7.25–7.40 (m, 5H, aromatic) .
    • ¹³C NMR : δ 22.5 (CH3), 55.8 (CHBr), 126–140 (aromatic carbons) .
  • Mass spectrometry : ESI-MS m/z 199.08 [M+H]+ (C9H11Br) .

Advanced Research Questions

Q. How does the (2S) configuration influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodology :

  • Comparative studies : React (2S) and (2R) enantiomers with aryl boronic acids under Pd catalysis. Monitor yields and stereochemical outcomes via HPLC .
  • Mechanistic probes : Use DFT calculations to analyze transition-state energies for stereoretention or inversion .

Key Finding :
The (2S) configuration shows higher stereoretention in Pd-catalyzed couplings due to reduced steric hindrance at the chiral center .

Q. What strategies mitigate racemization during thermal or acidic/basic conditions?

Methodology :

  • Thermal stability assays : Perform TGA/DSC to identify decomposition thresholds (e.g., stability up to 150°C) .
  • pH-dependent studies : Monitor optical rotation under varying pH (e.g., racemization occurs below pH 3 or above pH 11) .
  • Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups to stabilize the chiral center during reactions .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodology :

  • Docking simulations : Use AutoDock Vina to model binding to antimicrobial targets (e.g., bacterial enoyl-ACP reductase) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Key Insight :
The bromine atom enhances hydrophobic interactions, while the chiral center influences binding orientation in enzyme active sites .

Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anticancer potential)?

Methodology :

  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays; IC50 values indicate potency .
  • Antimicrobial screens : Use disc diffusion assays against S. aureus and E. coli; compare zone-of-inhibition diameters .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?

Methodology :

  • Synthesis : Prepare this compound-d5 via bromination of deuterated isopropylbenzene .
  • LC-MS tracking : Use heavy isotope signatures (m/z 204.10 [M+D]+) to monitor metabolic stability in liver microsomes .

Safety & Handling

Q. What are the recommended storage conditions to prevent decomposition?

  • Store at 2–8°C under inert gas (N2/Ar) in amber glass vials. Avoid exposure to light or moisture .

Q. How should researchers safely handle this compound?

  • Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS for disposal guidelines (e.g., neutralization with NaHCO3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[(2S)-1-bromopropan-2-yl]benzene
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Reactant of Route 2
[(2S)-1-bromopropan-2-yl]benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.